molecular formula C10H10Cl3NO3 B5803351 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B5803351
M. Wt: 298.5 g/mol
InChI Key: PDASKLCGKLSXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and performance.

Mechanism of Action

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in energy metabolism, inflammation, and cell proliferation. By activating PPARδ, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to enhanced energy production and improved endurance.
Biochemical and Physiological Effects:
2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been shown to improve endurance and performance in animal models and human studies. It has been reported to increase running endurance, reduce fatigue, and enhance recovery after exercise. 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has also been found to increase muscle fiber size and improve muscle strength in animal models. In addition, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues, including the liver, heart, and kidneys.

Advantages and Limitations for Lab Experiments

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily administered orally or intraperitoneally, and its effects can be measured using various assays, such as running endurance tests, glucose tolerance tests, and gene expression analysis. However, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 also has some limitations, including its potential for off-target effects, toxicity, and ethical concerns regarding its use in animal studies.

Future Directions

There are several areas of future research for 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516, including its potential use as a therapeutic agent for metabolic and cardiovascular diseases, its effects on muscle wasting and aging, and its safety and efficacy in human trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 and to identify potential biomarkers for its use in clinical settings.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 involves several steps, starting with the reaction of 5-chloro-2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloro-N-(2-methyl-4-nitrophenyl)acetamide in the presence of a base to yield 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516.

Scientific Research Applications

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been extensively studied in various scientific fields, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models. In cardiovascular diseases, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been found to reduce inflammation, improve endothelial function, and prevent atherosclerosis. In cancer, 2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 501516 has been investigated for its potential to inhibit tumor growth and metastasis.

properties

IUPAC Name

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3/c1-16-7-4-8(17-2)6(3-5(7)11)14-10(15)9(12)13/h3-4,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDASKLCGKLSXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

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